molecular formula C12H21NO2S B15317644 N-[(3S)-2-oxothiolan-3-yl]octanamide

N-[(3S)-2-oxothiolan-3-yl]octanamide

Cat. No.: B15317644
M. Wt: 243.37 g/mol
InChI Key: HUVNJHDSZQVSJY-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3S)-2-oxothiolan-3-yl]octanamide (CAS: Not explicitly provided; referred to as "3-oxo-N-[(3S)-2-oxooxolan-3-yl]octanamide" in ) is a chiral amide derivative featuring a 2-oxothiolane (tetrahydrothiophenone) ring and an octanamide side chain. Its molecular formula is C₁₂H₁₇NO₃S (assuming "thiolan" denotes a sulfur-containing ring; conflictingly, lists the formula as C₁₂H₁₇NO₂, possibly due to nomenclature discrepancies). The compound’s stereochemistry at the 3S position may influence its biological activity and physicochemical properties. Limited direct data on its synthesis or applications are available in the provided evidence, necessitating comparisons with structurally related compounds .

Properties

Molecular Formula

C12H21NO2S

Molecular Weight

243.37 g/mol

IUPAC Name

N-[(3S)-2-oxothiolan-3-yl]octanamide

InChI

InChI=1S/C12H21NO2S/c1-2-3-4-5-6-7-11(14)13-10-8-9-16-12(10)15/h10H,2-9H2,1H3,(H,13,14)/t10-/m0/s1

InChI Key

HUVNJHDSZQVSJY-JTQLQIEISA-N

Isomeric SMILES

CCCCCCCC(=O)N[C@H]1CCSC1=O

Canonical SMILES

CCCCCCCC(=O)NC1CCSC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3S)-2-oxothiolan-3-yl]octanamide typically involves the reaction of an appropriate thiolactone with an octanoyl chloride in the presence of a base. The reaction conditions often include:

    Solvent: Dichloromethane or tetrahydrofuran

    Base: Triethylamine or pyridine

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[(3S)-2-oxothiolan-3-yl]octanamide undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA)

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products Formed

    Oxidation: Sulfoxides or sulfones

    Reduction: Alcohols

    Substitution: N-substituted amides

Scientific Research Applications

N-[(3S)-2-oxothiolan-3-yl]octanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in cell signaling and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3S)-2-oxothiolan-3-yl]octanamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Modulating signaling pathways: Affecting cellular communication and function.

    Interacting with receptors: Altering receptor activity and downstream effects.

Comparison with Similar Compounds

Structural Analogs with Oxo-Tetrahydrofuran Moieties

Compounds 5a–5d () are (S)-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)alkanamides, sharing a 2-oxotetrahydrofuran ring and amide linkage. Key differences include:

  • Alkyl Chain Length : Butyramide (5a, C₄), pentanamide (5b, C₅), hexanamide (5c, C₆), and heptanamide (5d, C₇).
  • Synthesis: Prepared via reaction of alkanoyl chlorides with a sulfamoylphenyl intermediate, yielding 45–51% after purification.
  • Physical Properties : Melting points decrease with longer alkyl chains (e.g., 5a: 180–182°C; 5c: 142–143°C). Optical activity ([α]D +4.5° to +6.4°) suggests chiral stability .

Comparison with Target Compound :

  • Lack of sulfur in the tetrahydrofuran ring (vs. thiolane in the target) may alter metabolic stability .

Aromatic Amides with Octanamide Groups

ZX-J-19j (): N-(2,3-diphenylquinoxalin-6-yl)octanamide is a patented cyclophilin inhibitor. Its quinoxaline core enables π-π stacking interactions, critical for binding. The octanamide chain likely contributes to membrane permeability.

Comparison :

  • Both share the octanamide moiety, suggesting shared synthetic routes (e.g., acyl chloride coupling) .

Complex Bioactive Amides

GT11 (–6): N-[(1R,2S)-2-hydroxy-1-hydroxymethyl-2-(2-tridecyl-1-cyclopropenyl)ethyl]octanamide is a dihydroceramide desaturase inhibitor. Its cyclopropenyl group and branched hydroxyethyl chain confer specificity for enzyme binding.

Comparison :

  • GT11’s complex structure contrasts with the target compound’s simplicity, highlighting how branching and stereochemistry influence target selectivity.
  • Both compounds utilize octanamide for lipid bilayer integration, but GT11’s polar groups enhance solubility in aqueous environments .

Peptide-Linked Octanamide Derivatives

Dimeric γ-AApeptides (): Compounds like N,N’-((1,4-phenylenebis(azanediyl))bis(2-oxoethane-2,1-diyl))bis(N-(2,6-diaminohexyl)octanamide) feature octanamide groups in a peptidomimetic framework. These are used to mimic natural peptides while enhancing proteolytic stability.

Comparison :

  • The target compound’s lack of peptide backbone limits its utility in protein-protein interaction modulation but simplifies synthesis.
  • Both leverage amide bonds for structural rigidity .

Simple Amides: N-Hydroxyoctanamide

N-Hydroxyoctanamide (–9): A basic amide with a hydroxyl group (CAS 7377-03-9).

Comparison :

  • The hydroxyl group increases polarity vs. the target compound’s thiolane ring, affecting bioavailability.
  • Both compounds require careful handling, but N-hydroxyoctanamide’s simpler structure reduces synthetic complexity .

Data Tables

Table 2: Physical Properties

Compound Melting Point (°C) [α]D (c, solvent) Key Spectroscopic Data (¹H-NMR)
N-[(3S)-2-oxothiolan-3-yl]octanamide Not reported Not reported Not available
5a 180–182 +4.5° (0.10, CH₃OH) δ 10.28 (s, 1H), 8.17 (d, J=8.0 Hz, 1H)
ZX-J-19j Not reported Not reported Not available
GT11 Not reported Not reported Not available

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.